

Application Notes and Protocols: Ammonium Borohydride for Chemical Hydrogen Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium borohydride

Cat. No.: B1254079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium borohydride (NH_4BH_4) is a lightweight, high-capacity chemical hydrogen storage material. With a gravimetric hydrogen density of approximately 24.5 wt%, it stands out as a promising candidate for applications requiring efficient and dense hydrogen storage.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, handling, and analysis of **ammonium borohydride** for chemical hydrogen storage research.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ammonium borohydride** as a chemical hydrogen storage material.

Property	Value	References
Gravimetric Hydrogen Density	~24.5 wt%	[1][2]
Volumetric Hydrogen Density	High (specific value not consistently reported)	
Hydrogen Release (below 160 °C)	~18 wt%	[2]
Decomposition Temperature	Unstable above -20 °C	
Half-life at Ambient Temperature	~6 hours	[2]

Experimental Protocols

Caution: **Ammonium borohydride** is unstable at room temperature and can decompose, releasing hydrogen gas. All manipulations should be carried out at low temperatures (e.g., in a dry ice/ethanol bath) and under an inert atmosphere (e.g., nitrogen or argon). Hydrogen is highly flammable; ensure the experimental setup is in a well-ventilated area, such as a fume hood.

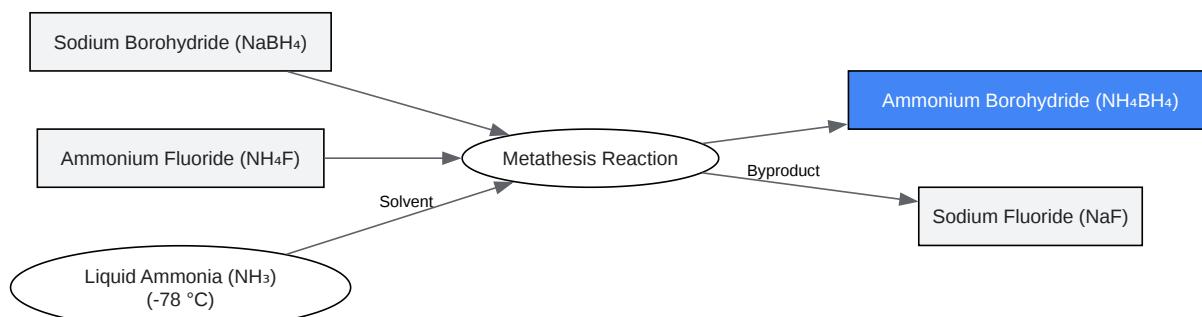
I. Synthesis of Ammonium Borohydride

This protocol is based on the metathesis reaction between a borohydride salt and an ammonium salt in liquid ammonia.

Materials:

- Sodium borohydride (NaBH_4) or other alkali metal borohydride
- Ammonium fluoride (NH_4F), ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$), or other ammonium salt[1][3][4]
- Anhydrous liquid ammonia (NH_3)
- Anhydrous tetrahydrofuran (THF)
- Dry ice

- Ethanol
- Celite for filtration


Equipment:

- Three-neck round-bottom flask
- Low-temperature bath (e.g., dry ice/ethanol)
- Magnetic stirrer
- Schlenk line or glovebox for inert atmosphere manipulations
- Cannula for liquid transfer
- Sintered glass filter

Procedure:

- Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet/outlet, and a stopper under an inert atmosphere.
- Cool the flask to -78 °C using a dry ice/ethanol bath.
- Condense a desired amount of anhydrous liquid ammonia into the flask.
- Slowly add stoichiometric amounts of the chosen borohydride salt (e.g., NaBH₄) and ammonium salt (e.g., NH₄F) to the liquid ammonia with vigorous stirring.[1]
- Allow the reaction to proceed at low temperature for several hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy to confirm the formation of the BH₄⁻ anion of **ammonium borohydride**.
- Upon completion, the reaction mixture will contain solid **ammonium borohydride** and a salt byproduct (e.g., NaF).

- The solid product can be isolated by low-temperature filtration. This is achieved by carefully applying a vacuum through a pre-cooled sintered glass filter.[1]
- The isolated **ammonium borohydride** should be stored at or below -80 °C under an inert atmosphere to prevent decomposition.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ammonium Borohydride**.

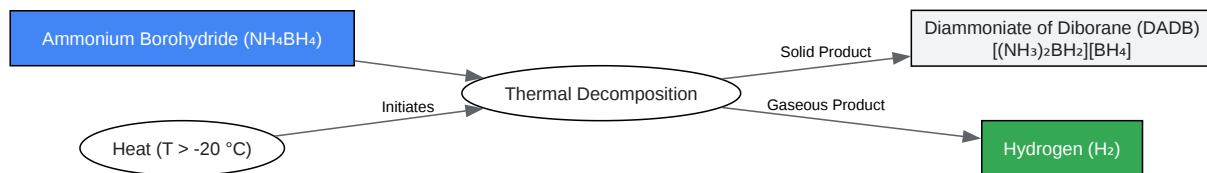
II. Thermal Decomposition and Hydrogen Release Analysis

This protocol describes a general procedure for the thermal decomposition of **ammonium borohydride** to release hydrogen and the subsequent analysis of the evolved gas.

Materials:

- **Ammonium borohydride**, stored at ≤ -80 °C
- Inert gas (e.g., Argon)

Equipment:


- Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Gas Chromatograph (GC)
- Differential Scanning Calorimeter (DSC)
- Tube furnace with temperature controller
- Gas-tight sample holder
- Gas collection system (e.g., gas burette or calibrated volume)
- Flowmeter

Procedure:

- Sample Preparation: Inside a glovebox or under a continuous flow of cold inert gas, load a small, accurately weighed amount of **ammonium borohydride** into the sample holder of the TGA or tube furnace.
- Experimental Setup:
 - Connect the outlet of the furnace to the gas analysis system (MS or GC) to identify the composition of the evolved gases.
 - Alternatively, connect the outlet to a gas collection system to measure the volume of gas released.
- Decomposition:
 - Purge the system with an inert gas to remove any air.
 - Begin heating the sample at a controlled rate (e.g., 5 °C/min).
 - **Ammonium borohydride** is known to decompose at temperatures above -20 °C, with significant hydrogen release occurring at higher temperatures.^[2] The primary solid decomposition product at ambient temperature is the diammoniate of diborane (DADB), $[(\text{NH}_3)_2\text{BH}_2][\text{BH}_4]$.

- Data Collection:

- TGA: Record the mass loss of the sample as a function of temperature. This will indicate the temperatures at which decomposition and gas release occur.
- DSC: Measure the heat flow to or from the sample to determine if the decomposition is exothermic or endothermic.
- Gas Analysis (MS/GC): Analyze the evolved gas stream to confirm the purity of the released hydrogen and to detect any byproducts such as ammonia (NH_3) or borazine ($\text{B}_3\text{N}_3\text{H}_6$).
- Gas Volumetry: Measure the total volume of gas evolved to calculate the experimental hydrogen yield.

[Click to download full resolution via product page](#)

Caption: Thermal Decomposition of **Ammonium Borohydride**.

Regeneration of Spent Fuel

The primary solid product from the low-temperature decomposition of **ammonium borohydride** is the diammoniate of diborane (DADB). The regeneration of spent fuel from chemical hydrogen storage materials is a critical step for their practical application. However, the current body of scientific literature focuses predominantly on the regeneration of spent ammonia borane (NH₃BH₃), which is a decomposition product of DADB at higher temperatures.

Direct and efficient methods for the regeneration of DADB back to **ammonium borohydride** are not well-established in the reviewed literature. Research in this area is ongoing and presents a significant challenge in the field of chemical hydrogen storage. The development of

a low-energy, cost-effective regeneration process for the spent fuel of **ammonium borohydride** is essential for its viability as a reversible hydrogen storage medium.

Safety and Handling

- Temperature Sensitivity: **Ammonium borohydride** is highly unstable at ambient temperatures. It must be stored and handled at low temperatures (ideally at or below -80 °C) to prevent premature decomposition and hydrogen release.
- Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and air.
- Hydrogen Flammability: The decomposition of **ammonium borohydride** produces flammable hydrogen gas. Ensure all experiments are conducted in a well-ventilated fume hood, and all potential ignition sources are eliminated.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion

Ammonium borohydride offers a very high theoretical hydrogen storage capacity, making it an attractive material for research and development in chemical hydrogen storage. However, its inherent instability presents significant challenges for practical applications. The protocols and data presented in these application notes provide a foundation for researchers to safely synthesize, handle, and analyze **ammonium borohydride**. Further research is critically needed, particularly in the areas of stabilization and the development of efficient regeneration methods for its spent fuel, to unlock the full potential of this hydrogen-rich material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Methods to stabilize and destabilize ammonium borohydride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Ammonium Borohydride for Chemical Hydrogen Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254079#ammonium-borohydride-for-chemical-hydrogen-storage-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com